44-Homooligomycin B

Antitumor antibiotic Colon 26 carcinoma In vivo efficacy

Differentiate your oncology research with 44-Homooligomycin B, the C26-ethyl oligomycin congener that delivers validated in vivo Colon 26 carcinoma efficacy. Unlike generic oligomycin B, its unique ethyl substitution alters lipophilicity and ATP synthase binding kinetics, providing broader tumor cell line cytotoxicity (IC50 0.073–19.0 μg/mL). This macrolide eliminates confounding antibacterial/anti-yeast effects at concentrations up to 1,000 μg/mL, ensuring mitochondrial phenotypes are unambiguous. Procure this structurally characterized, fermentation-derived antibiotic to construct authoritative SAR libraries or power colorectal cancer models where unmodified oligomycins lack published in vivo validation.

Molecular Formula C46H74O12
Molecular Weight 819.1 g/mol
CAS No. 125616-18-4
Cat. No. B142345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name44-Homooligomycin B
CAS125616-18-4
Synonyms44-homooligomycin B
NK86-0279 I
Molecular FormulaC46H74O12
Molecular Weight819.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1
InChIKeyVVNFPMGPKYNROA-MZRZIRKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

44-Homooligomycin B (CAS 125616-18-4): Procurement-Ready Overview of a Structurally Distinct Antitumor Oligomycin Antibiotic


44-Homooligomycin B (CAS 125616-18-4), also designated NK86-0279 I, is a macrolide antitumor antibiotic isolated from the culture broth of Streptomyces bottropensis NK86-0279 [1]. It belongs to the oligomycin class of mitochondrial F1F0‑ATP synthase inhibitors and is structurally characterized by a 44‑membered macrocyclic lactone bearing an ethyl substituent at carbon 26, a key differentiator from canonical oligomycins that typically possess a methyl group at this position [1]. The compound demonstrates antifungal activity against Aspergillus, Penicillium, and Fusarium species while showing no appreciable antibacterial or anti‑yeast activity at concentrations up to 1,000 μg/mL [1]. Its molecular formula is C46H74O12 with a molecular weight of 819.1 g/mol .

44-Homooligomycin B (CAS 125616-18-4): Why Generic Substitution with Unmodified Oligomycins Is Scientifically Invalid


Interchanging 44‑homooligomycin B with oligomycin B, oligomycin A, or even its congener 44‑homooligomycin A introduces uncontrolled experimental variables due to distinct structural and biological profiles. The C26 ethyl substitution in 44‑homooligomycin B alters lipophilicity and likely affects both ATP synthase binding kinetics and cellular permeability [1]. Empirically, 44‑homooligomycin B exhibits potent in vitro antitumor activity across multiple cell lines and demonstrates in vivo efficacy against Colon 26 carcinoma, whereas oligomycin B shows a narrower cytotoxic spectrum and lacks comparable reported in vivo antitumor validation [1]. Additionally, 44‑homooligomycin B maintains selective antifungal activity without antibacterial or anti‑yeast effects at 1,000 μg/mL, a selectivity window that may differ from other oligomycins [1]. Substitution without confirmation of equivalent activity in the specific assay system risks data irreproducibility and invalid cross‑study comparisons.

44-Homooligomycin B (CAS 125616-18-4): Quantitative Evidence for Differentiated Selection Versus Closest Analogs


44-Homooligomycin B Demonstrates Documented In Vivo Antitumor Efficacy Lacking in Unmodified Oligomycin B

44-Homooligomycin B is explicitly reported to be active against Colon 26 carcinoma in vivo, a validation not documented for unmodified oligomycin B in the same publication [1]. While both compounds inhibit mitochondrial ATP synthase, the in vivo antitumor demonstration for 44-homooligomycin B provides a critical differentiator for studies requiring translational relevance.

Antitumor antibiotic Colon 26 carcinoma In vivo efficacy Oligomycin comparator

44-Homooligomycin B Exhibits Broader In Vitro Antitumor Spectrum Compared with Oligomycin B

44-Homooligomycin B shows potent antitumor activities against various tumor cells in vitro, with reported IC50 ranges of 0.073–19.0 μg/mL across multiple cancer cell lines [1]. In contrast, oligomycin B exhibits high potency against HeLa cells (IC50 = 0.014 μg/mL) but a more restricted cell‑line activity profile, with limited reported breadth of antitumor cell line data . The broader spectrum of 44‑homooligomycin B may reflect altered target engagement or cellular uptake conferred by the C26 ethyl substitution.

Cytotoxicity Cancer cell lines Antitumor antibiotic Oligomycin B

44-Homooligomycin B Lacks Antibacterial and Anti‑Yeast Activity, Minimizing Off‑Target Effects in Mitochondrial Studies

44-Homooligomycin B exhibits no activity against Gram‑positive bacteria, Gram‑negative bacteria, or yeast at concentrations up to 1,000 μg/mL, while retaining antifungal activity [1]. This selectivity profile contrasts with some oligomycin congeners that may display broader antimicrobial effects, making 44‑homooligomycin B a cleaner tool compound for mitochondrial ATP synthase inhibition studies where antibacterial or anti‑yeast off‑targets are confounding variables.

Selectivity Mitochondrial ATP synthase Antifungal Off‑target

C26 Ethyl Substitution Distinguishes 44-Homooligomycin B from Canonical Oligomycins, Potentially Altering ATP Synthase Binding Kinetics

X‑ray crystallographic analysis confirms that 44‑homooligomycin B possesses an ethyl group at carbon 26, whereas canonical oligomycins A, B, C, D, E, F, and rutamycins A/B all bear a methyl group at the corresponding position [1][2]. This single‑carbon extension in the side chain alters molecular lipophilicity (calculated XLogP ≈ 6.4) and may influence binding interactions with the F0 subunit of mitochondrial ATP synthase [2].

Structure-activity relationship ATP synthase inhibitor Oligomycin derivative C26 ethyl

44-Homooligomycin B (CAS 125616-18-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Translational Oncology Studies Requiring In Vivo Colon 26 Antitumor Validation

Utilize 44‑homooligomycin B in murine Colon 26 carcinoma models where in vivo antitumor activity has been explicitly documented [1]. This compound provides a validated starting point for exploring oligomycin‑based anticancer therapeutics in colorectal cancer, a context where unmodified oligomycin B lacks equivalent published in vivo efficacy.

Broad‑Spectrum In Vitro Antitumor Phenotypic Screening Panels

Deploy 44‑homooligomycin B in multi‑cell‑line cytotoxicity screens, leveraging its reported IC50 range of 0.073–19.0 μg/mL across diverse tumor cell lines [1]. Its broader spectrum relative to oligomycin B increases the probability of detecting activity in cell lines of varying sensitivity.

Mitochondrial ATP Synthase Inhibition with Minimal Off‑Target Antimicrobial Interference

Use 44‑homooligomycin B as a selective mitochondrial F1F0‑ATP synthase inhibitor in eukaryotic cell culture experiments where confounding antibacterial or anti‑yeast effects must be avoided. The compound shows no activity against bacteria or yeast at concentrations up to 1,000 μg/mL, ensuring that observed phenotypes derive primarily from mitochondrial ATP synthase blockade [1].

Structure‑Activity Relationship (SAR) Studies Focused on the C26 Substituent of Oligomycins

Incorporate 44‑homooligomycin B into SAR libraries to systematically evaluate how the C26 ethyl group (versus the methyl group in canonical oligomycins) affects ATP synthase binding affinity, cellular permeability, and antitumor potency. The well‑characterized crystal structure and distinct physicochemical properties support rational medicinal chemistry efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 44-Homooligomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.